molecular formula C23H25NO3 B11387598 7-ethyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

7-ethyl-6,10-dimethyl-3-(4-methylbenzyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11387598
M. Wt: 363.4 g/mol
InChI Key: GXCGOEVQSBIDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives This compound is characterized by its unique structure, which includes an ethyl group, two methyl groups, and a 4-methylphenylmethyl group attached to a chromeno[6,7-e][1,3]oxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the chromeno[6,7-e][1,3]oxazin core through cyclization reactions. Subsequent steps involve the introduction of the ethyl, methyl, and 4-methylphenylmethyl groups via alkylation and substitution reactions. The reaction conditions generally require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[6,7-e][1,3]oxazin derivatives: Compounds with similar core structures but different substituents.

    Flavonoids: Naturally occurring compounds with structural similarities to chromeno[6,7-e][1,3]oxazin derivatives.

    Coumarins: Another class of compounds with related structures and properties.

Uniqueness

The uniqueness of 7-ETHYL-6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

7-ethyl-6,10-dimethyl-3-[(4-methylphenyl)methyl]-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO3/c1-5-19-15(3)20-10-18-12-24(11-17-8-6-14(2)7-9-17)13-26-21(18)16(4)22(20)27-23(19)25/h6-10H,5,11-13H2,1-4H3

InChI Key

GXCGOEVQSBIDSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C3C(=C2)CN(CO3)CC4=CC=C(C=C4)C)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.